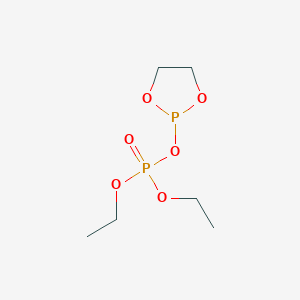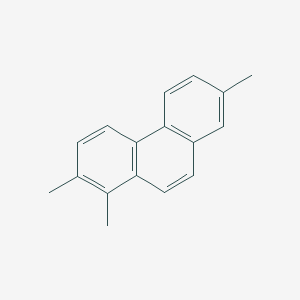
1,2,7-Trimethylphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 7
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,7-Trimethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, a multi-step process that involves the transformation of naphthalenes into phenanthrenes. Key steps in this process include Friedel-Crafts acylation, followed by Clemmensen reductions or Wolff-Kishner reductions . These reactions are essential for introducing the necessary functional groups and achieving the desired methylation pattern on the phenanthrene core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Haworth synthesis. This method is scalable and can be adapted for industrial production, ensuring the availability of the compound for various applications.
化学反应分析
Types of Reactions: 1,2,7-Trimethylphenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst like Raney nickel is used for reduction.
Substitution: Bromine for halogenation and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene and phenanthrenesulfonic acids.
科学研究应用
1,2,7-Trimethylphenanthrene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a biomarker.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用机制
The mechanism of action of 1,2,7-Trimethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its interactions with enzymes and receptors are also of interest, particularly in the context of its biological activity .
相似化合物的比较
- 1,2,4-Trimethylphenanthrene
- 1,2,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
Comparison: 1,2,7-Trimethylphenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to other trimethylphenanthrenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific applications .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
属性
分子式 |
C17H16 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1,2,7-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3 |
InChI 键 |
YAJODSBSLFHRPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
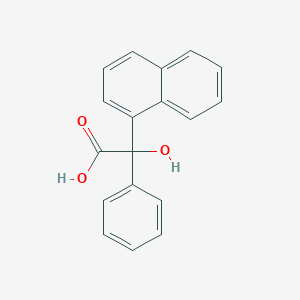
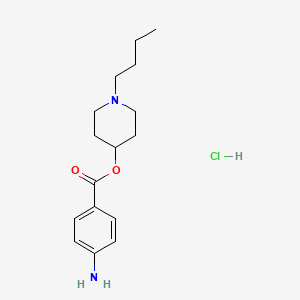
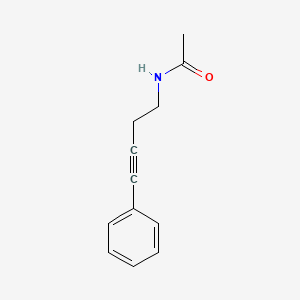
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
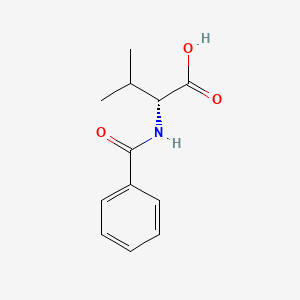

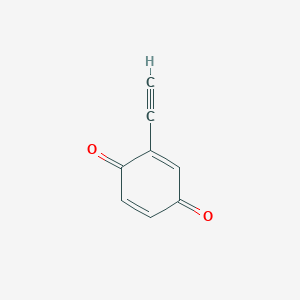
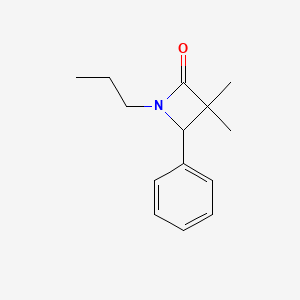
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
